Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the azetidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Benzyl 4-[3-(2-ethoxy-2-oxoethyl)-3-oxetanyl]-1-piperazinecarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 |
InChI Key |
NFIYRQRJWHPKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.